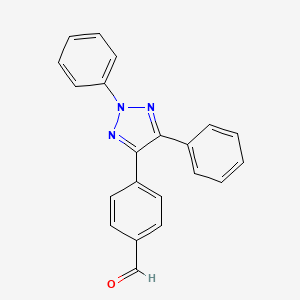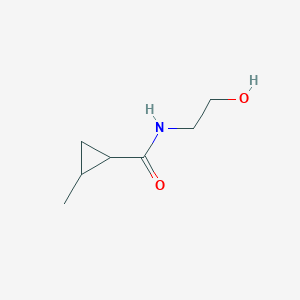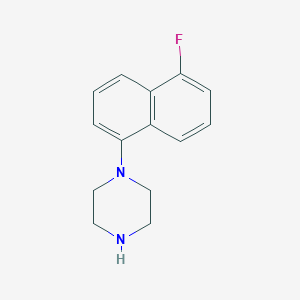
1-(5-Fluoronaphthalen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoronaphthalen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a fluorine atom attached to the naphthalene ring, which is further connected to a piperazine moiety. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoronaphthalen-1-yl)piperazine typically involves the reaction of 5-fluoronaphthalene with piperazine under specific conditions. One common method includes the use of a nucleophilic aromatic substitution reaction where the fluorine atom on the naphthalene ring is replaced by the piperazine group. This reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Fluoronaphthalen-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Fluoronaphthalen-1-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoronaphthalen-1-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors, enzymes, or other proteins, leading to modulation of their activities. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
1-(1-Naphthyl)piperazine: Lacks the fluorine atom, which can result in different biological activities and chemical properties.
1-(2-Fluoronaphthalen-1-yl)piperazine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and biological effects.
1-(8-Fluoronaphthalen-1-yl)piperazine: Another isomer with the fluorine atom at the 8-position, which can also influence its properties.
Uniqueness: 1-(5-Fluoronaphthalen-1-yl)piperazine is unique due to the specific positioning of the fluorine atom on the naphthalene ring, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15FN2 |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
1-(5-fluoronaphthalen-1-yl)piperazine |
InChI |
InChI=1S/C14H15FN2/c15-13-5-1-4-12-11(13)3-2-6-14(12)17-9-7-16-8-10-17/h1-6,16H,7-10H2 |
Clave InChI |
WSPOIICUICIYNN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC3=C2C=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


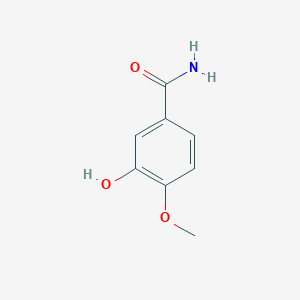
![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
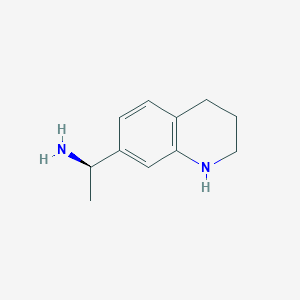
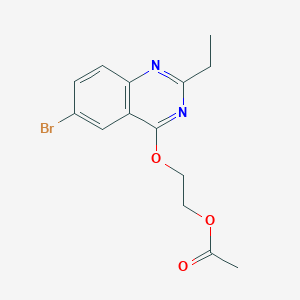
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
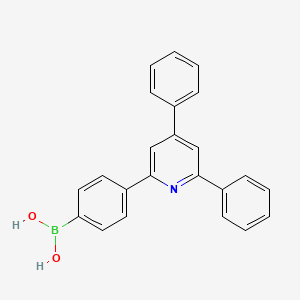
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
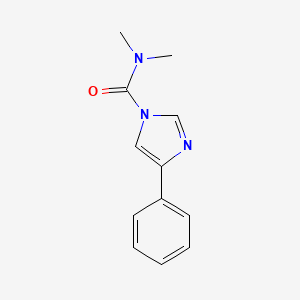
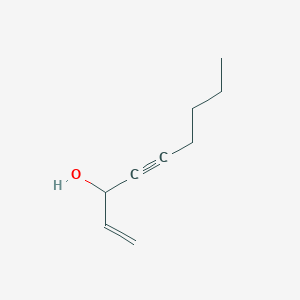

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)

